(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine
Description
Properties
IUPAC Name |
(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCTZQFAWVBCN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanisms and Substrate Design
Reductive amination remains a cornerstone for synthesizing chiral amines. For (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine, this method typically involves condensing 4-ethoxy-1-methylpyrrolidin-3-one with an ammonia source under reducing conditions. The ketone intermediate reacts with ammonium acetate or benzylamine, followed by hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel (Ra-Ni). A critical advantage is the preservation of stereochemistry when chiral auxiliaries or asymmetric catalysts are employed. For instance, enantioselective reductions using (R)-BINAP-ligated ruthenium complexes have achieved enantiomeric excess (ee) >90%.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Typical Range | Catalysts | Yield (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| Temperature | 50–80°C | Pd/C, Ra-Ni | 70–85 | 85–92% |
| Hydrogen Pressure | 30–60 psi | Ru-BINAP | 65–78 | 90–95% |
| Solvent System | MeOH, EtOH, DMF | PtO₂ | 60–75 | 80–88% |
Optimization Strategies
Key optimizations include solvent polarity adjustments to enhance imine formation kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility but may necessitate higher catalyst loadings (5–10 mol%). Conversely, ethanol-water mixtures facilitate easier product isolation via precipitation. Recent studies demonstrate that microwave-assisted reductive amination reduces reaction times from 24 hours to 2–4 hours while maintaining yields >80%.
Nucleophilic Substitution Routes
Epoxide Ring-Opening Mechanisms
An alternative route involves the ring-opening of 4-ethoxy-1-methylpyrrolidine oxide with ammonia or amine nucleophiles. This method exploits the steric and electronic effects of the ethoxy group to direct nucleophilic attack at the C3 position. For example, treatment with aqueous ammonia at 100°C in tetrahydrofuran (THF) yields the target amine with 65–70% efficiency. Stereochemical control is achieved through chiral catalysts, such as Jacobsen’s Co(III)-salen complexes, which induce ee values of 88–94%.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction has been adapted to install the ethoxy and methyl groups with precise stereochemistry. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), (3R,4R)-diol precursors are converted to the corresponding amine via intermediate tosylate formation. This method achieves >95% diastereomeric excess but requires stringent anhydrous conditions.
Catalytic Hydrogenation Techniques
Industrial-Scale Hydrogenation
Large-scale production often employs continuous-flow hydrogenation reactors to enhance mass transfer and reduce catalyst deactivation. A patented method utilizes 4-ethoxy-1-methylpyrrolidin-3-one dissolved in methanol, hydrogenated at 50°C under 50 psi H₂ with 5% Pd/C, achieving 85% yield and 99% purity after distillation. Catalyst recycling protocols, including filtration and reactivation, reduce costs by 30–40% compared to batch processes.
Asymmetric Hydrogenation Innovations
Recent advances in asymmetric hydrogenation leverage iridium catalysts with phosphine-oxazoline ligands. These systems enable room-temperature reactions with substrate-to-catalyst ratios (S/C) exceeding 10,000:1, significantly lowering production costs. For example, Ir-(S)-Phox catalysts achieve 92% ee and 89% yield in 12 hours, outperforming traditional ruthenium-based systems.
Purification and Isolation Protocols
Chromatographic Resolution
Chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), resolve enantiomers with >99% purity. Gradient elution using hexane-isopropanol mixtures (90:10 to 70:30) effectively separates diastereomers arising from incomplete stereochemical control.
Recrystallization Optimization
Recrystallization from acetonitrile-water (8:2) yields needle-shaped crystals with minimal occluded solvents. X-ray diffraction analysis confirms the (3S,4S) configuration, while thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, ensuring stability during storage.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | ee (%) | Scalability | Cost Index (USD/g) |
|---|---|---|---|---|
| Reductive Amination | 70–85 | 85–92 | High | 120–150 |
| Nucleophilic Substitution | 60–75 | 88–94 | Moderate | 180–220 |
| Catalytic Hydrogenation | 80–90 | 90–95 | Very High | 90–110 |
Reductive amination balances cost and yield, while catalytic hydrogenation excels in scalability and stereoselectivity. Nucleophilic routes, though less efficient, remain valuable for laboratory-scale enantiopure synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine derivatives are widely explored in medicinal chemistry due to their structural versatility. Below is a comparative analysis of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may confer better solubility in nonpolar solvents compared to methoxy derivatives, but lower metabolic stability than the smaller methoxy group . Fluoro Substitution: The fluorine atom in (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine enhances electronegativity and resistance to oxidation, making it favorable for CNS-targeting drugs .
Stereochemical Influence :
- The (3S,4S) configuration of the target compound contrasts with the (3S,4R) configuration of the fluoro analog, leading to divergent binding affinities in chiral environments .
Research Findings and Implications
- Biological Activity : Ethoxy-substituted pyrrolidines show moderate blood-brain barrier penetration, whereas fluoro analogs exhibit prolonged half-lives in vivo .
- Environmental Impact : The target compound’s environmental hazards (e.g., aquatic toxicity) necessitate stringent disposal protocols compared to simpler analogs .
Biological Activity
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring with an ethoxy group at the 4-position and a methyl group at the 1-position. Its stereochemistry contributes to its biological activity, particularly in receptor binding and enzyme inhibition.
Research indicates that this compound can act as a ligand in receptor binding studies and may inhibit specific enzymes. The compound's interaction with molecular targets often involves non-covalent interactions such as hydrogen bonding, which can alter the conformation of target proteins, thereby affecting their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit neuronal nitric oxide synthase (nNOS), with selectivity over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). This selectivity is crucial for therapeutic applications where modulation of nitric oxide levels is desired without affecting other pathways.
- Receptor Binding: As a ligand, it may interact with various receptors, influencing signaling pathways that regulate physiological functions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibition of nNOS with a low value. For instance, studies have reported that certain enantiomers of related compounds show selectivity ratios exceeding 1000-fold for nNOS over other isoforms .
Table 1: Inhibition Potency of Related Compounds
| Compound | (nM) | Selectivity (nNOS/eNOS) |
|---|---|---|
| (3R,4R)-Isomer | 5 | >3800 |
| (3S,4S)-Isomer | Not specified | Not specified |
Case Studies
A notable case study involved testing the compound in a rabbit model for cerebral palsy. It was found to prevent hypoxia-ischemia-induced death and reduce the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by eNOS . This suggests potential therapeutic applications in neuroprotection.
Applications in Research and Medicine
The compound is being explored for various applications:
- Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of complex organic molecules .
- Pharmaceutical Development: Ongoing research investigates its role in developing new pharmaceuticals targeting neurological disorders due to its selective inhibition of nNOS .
Q & A
Q. What are the established synthetic routes for (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine, and how can enantioselectivity be ensured?
The synthesis typically involves enantioselective strategies such as chemoenzymatic methods (e.g., lipase-catalyzed acylation) and ring-closing metathesis (RCM) using Grubbs’ catalyst. For example, starting from diallylamine, sequential steps including azide reduction and ethoxy group introduction yield the target compound. Enantioselectivity is optimized by selecting chiral catalysts or enzymes and controlling reaction parameters (temperature, solvent polarity). Chiral HPLC or polarimetry should be used to validate enantiomeric excess .
Q. How can researchers characterize the stereochemical purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry via coupling constants (e.g., axial vs. equatorial protons).
- Chiral chromatography : To resolve enantiomers and quantify purity.
- X-ray crystallography : For absolute configuration determination (if single crystals are obtainable).
- Mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a chiral building block for synthesizing bioactive molecules (e.g., CNS-targeting agents) due to its pyrrolidine scaffold. Its ethoxy and methylamine groups enable hydrogen bonding and π-stacking interactions, making it useful in studying enzyme-substrate binding or receptor modulation. Preliminary studies suggest potential in neurotransmitter research, though mechanistic details require further validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantioselectivity?
Scale-up challenges include minimizing racemization and side reactions. Strategies:
- Flow chemistry : Continuous processes improve heat/mass transfer and reduce byproducts.
- Solvent screening : Polar aprotic solvents (e.g., THF) may enhance catalyst efficiency.
- Kinetic resolution : Use immobilized lipases or transition-metal catalysts for recyclability. Monitor enantiomeric excess via inline spectroscopic methods .
Q. What mechanistic insights exist for the oxidation of this compound to N-oxides, and how does stereochemistry influence reactivity?
Oxidation with mCPBA proceeds via electrophilic attack on the amine lone pair, forming N-oxides. The (3S,4S) configuration may sterically hinder or favor specific transition states, altering reaction rates. Computational studies (DFT) can model transition-state geometries, while N-labeled analogs tracked via NMR provide kinetic data .
Q. How do stereoisomers (e.g., 3R,4R or 3S,4R) of this compound differ in biological activity?
Comparative studies using docking simulations and radioligand binding assays reveal stereospecific interactions. For example, the (3S,4S) isomer may bind more tightly to serotonin receptors due to optimal spatial alignment of the ethoxy group, whereas diastereomers show reduced affinity. In vitro assays (e.g., cAMP modulation) quantify functional activity differences .
Q. What computational tools are recommended to predict the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : To assess binding stability in receptor pockets.
- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity.
- Density functional theory (DFT) : Analyze electronic properties (e.g., HOMO/LUMO) influencing reactivity .
Q. How can contradictory data on its biological activity (e.g., agonist vs. antagonist effects) be resolved?
Contradictions may arise from assay conditions (e.g., cell type, concentration). Mitigation strategies:
- Dose-response curves : Establish EC/IC values across multiple models.
- Allosteric modulation studies : Test if the compound binds secondary sites.
- Knockout models : Eliminate confounding receptors/enzymes .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Deuterium incorporation : Replace labile C-H bonds in the pyrrolidine ring.
- Prodrug strategies : Mask the amine with acyloxyalkyl groups for sustained release.
- Bioisosteric replacement : Substitute ethoxy with trifluoromethoxy to resist oxidation .
Q. What analytical methods are critical for detecting and quantifying impurities in synthesized batches?
- HPLC-MS/MS : Identify trace byproducts (e.g., de-ethoxy derivatives).
- ICH guidelines : Follow Q3A/B thresholds for impurity profiling.
- Stability studies : Accelerated degradation (40°C/75% RH) to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
